3-(3,4-dichloro-5-fluorophenyl)prop-2-enoic acid
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Overview
Description
3-(3,4-dichloro-5-fluorophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H5Cl2FO2. It is a derivative of cinnamic acid, characterized by the presence of chlorine and fluorine atoms on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3,4-dichloro-5-fluorophenyl)prop-2-enoic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dichloro-5-fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce saturated cinnamic acid derivatives .
Scientific Research Applications
3-(3,4-dichloro-5-fluorophenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-dichloro-5-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Fluorocinnamic acid: Similar in structure but lacks the chlorine atoms.
3,4-Dichlorocinnamic acid: Similar but lacks the fluorine atom.
5-Fluorocinnamic acid: Similar but lacks the chlorine atoms at positions 3 and 4.
Uniqueness
3-(3,4-dichloro-5-fluorophenyl)prop-2-enoic acid is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Properties
CAS No. |
1807414-01-2 |
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Molecular Formula |
C9H5Cl2FO2 |
Molecular Weight |
235.04 g/mol |
IUPAC Name |
3-(3,4-dichloro-5-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Cl2FO2/c10-6-3-5(1-2-8(13)14)4-7(12)9(6)11/h1-4H,(H,13,14) |
InChI Key |
TWBLAWFQCALZHL-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)C=CC(=O)O |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)C=CC(=O)O |
Origin of Product |
United States |
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